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Introduction

T-1105, more widely known as Favipiravir, is a broad-spectrum antiviral agent that has
garnered significant attention for its potential therapeutic applications against a range of RNA
viruses. As a purine nucleic acid analogue, its mechanism of action centers on the selective
inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral
replication. This technical guide provides an in-depth overview of the preclinical safety profile
and in vitro cytotoxicity of T-1105, presenting key data in a structured format to facilitate
informed research and development decisions.

Mechanism of Action

T-1105 is a prodrug that, upon entering a cell, undergoes intracellular phosphoribosylation to
be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).
This active metabolite structurally mimics purine nucleosides (adenosine and guanosine
triphosphates). The viral RARp enzyme mistakenly incorporates Favipiravir-RTP into the
nascent viral RNA strand. This incorporation does not immediately terminate chain elongation
but instead leads to an accumulation of non-viable mutations in the viral genome, a process
known as lethal mutagenesis. This ultimately prevents the production of functional, infectious
viral particles.[1][2]
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Caption: Intracellular activation and mechanism of action of T-1105.

In Vitro Cytotoxicity

A range of in vitro studies have been conducted to determine the cytotoxic potential of T-1105
in various cell lines. These studies are crucial for establishing the therapeutic index of the drug.

Table 1: Summary of In Vitro Cytotoxicity of T-1105
(Favipiravir)
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. Concentration  Cytotoxicity
Cell Line Assay Type Reference
Range Tested Observed
Vero E6 Not specified 0.25 - 3 mg/mL Not cytotoxic [3]
No significant
0.1571 - 7.855 difference in cell
Calu-3 MTT Assay mg/mL (0.1 - 50 viability [3]
mM) compared to
control
Not specified, but
T-1105 showed
MDCK MTS Assay Not specified better anti-RNA [4]
virus activity than
T-705
» - T-1105 activation
A549 Not specified Not specified ] [4]
hindered
N N T-1105 activation
HEK293T Not specified Not specified ) [4]
hindered
H9c2

(cardiomyoblasts

)

ATP content

Starting from 200
UM

ATP level
inhibited

[2]

CCD-1079Sk
(skin fibroblasts)

ATP content

Starting from 200
UM

ATP level
inhibited

[2]

Data available in

BHK-21 Not specified Not specified ] [5]
referenced figure

Normal Human High safety

Skin Fibroblasts SRB Assay Up to 100 pg/mL  margin (IC50 > [6]

(NHSF)

100 pg/mL)

Preclinical Safety Profile

Preclinical safety evaluation in animal models is a critical step in drug development to identify

potential target organs of toxicity and to determine a safe starting dose for human clinical trials.
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Single-Dose Toxicity
Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify
signs of toxicity after the administration of a single high dose of the substance.

ble 2: Sinale. icity of T-1105 (Favipiravir

Route of

Species L . LD50 (mg/kg) Reference
Administration

Mice Oral >2000 [7]

Rats Oral >2000 [7]

Repeat-Dose Toxicity

Repeat-dose toxicity studies are designed to characterize the toxicological profile of a
substance following repeated administration over a period of time. These studies help in
identifying target organs and determining the No-Observed-Adverse-Effect-Level (NOAEL).

Table 3: Repeat-Dose Toxicity of T-1105 (Favipiravir)
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Route of Target
. . . NOAEL
Species Duration Administrat Organs/Effe  Reference
. (mgl/kg/day)
ion cts Noted

Liver

(hypertrophy)

Hematopoieti

Rats 4 weeks Oral 100 [7]
c system
(decreased
red blood cell

count)

Testicular
Monkeys 4 weeks Oral 30 . [7]
toxicity

Liver,
Rats 13 weeks Oral 30 Hematopoieti  [7]
c system

Testicular
Monkeys 13 weeks Oral 10 . [7]
toxicity

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to induce genetic
mutations or chromosomal damage.

Table 4: Genotoxicity Profile of T-1105 (Favipiravir)
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Metabolic
Assay Test System L. Result Reference
Activation
Bacterial o
S. typhimurium, ] ) )
Reverse E coli With and Without  Negative [7]
. coli
Mutation (Ames)
In vitro
Chromosomal Mammalian Cells  With and Without ~ Positive [7]
Aberration
In vitro Mouse L5178Y mouse ] ] N
With and Without  Positive [7]
Lymphoma lymphoma cells
In vivo Rodent bone )
) N/A Negative [7]
Micronucleus marrow
In vivo
Unscheduled Rat hepatocytes N/A Negative [7]

DNA Synthesis

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on

reproduction and development.

Table 5: Reproductive and Developmental Toxicity of T-
1105 (Favipiravir)
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. Lo NOAEL
Species Study Type Key Findings Reference
(mglkgl/day)
Fertility and Early  Effects on mating
Rats Embryonic performance and <30 [7]
Development fertility
Embryonic
death, Not established

Embryo-fetal )
Rats developmental (teratogenic atall  [7]
Development
delays, and doses tested)

malformations

Embryonic death  Not established
] Embryo-fetal ]
Rabbits and (teratogenic at all  [7]
Development )
malformations doses tested)

Embryo-fetal ) )
Monkeys Embryonic death  Not established [7]
Development

Note: The teratogenic and embryotoxic potential of Favipiravir is a significant safety concern
and is a primary reason for its contraindication in pregnant women.[7]

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to
cause cancer. Specific carcinogenicity studies for Favipiravir were not identified in the publicly
available literature at the time of this review.[7]

Experimental Protocols

Detailed experimental protocols for proprietary studies are often not publicly available.
However, the methodologies for standard toxicology and cytotoxicity assays are well-
established and generally follow international guidelines (e.g., OECD, ICH).

In Vitro Cytotoxicity Assays (MTT/MTS) - General
Protocol
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Caption: Generalized workflow for in vitro cytotoxicity assays (MTT/MTS).
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e Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow
them to adhere overnight.

o Compound Exposure: Treat the cells with a range of concentrations of T-1105. Include
vehicle-treated and untreated controls.

 Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

e Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium) reagent to each well.

o Color Development: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt
into a colored formazan product by metabolically active cells.

e Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized
buffer) to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the 50% inhibitory concentration (IC50).

Preclinical Toxicology Studies - General Workflow
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Caption: Generalized workflow for preclinical toxicology studies.
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» Dose Range-Finding Studies: Initial studies in a small number of animals to determine the
dose levels for the main study.

e Main Study Conduct: Administration of T-1105 to animals (typically rodents and a non-rodent
species) at multiple dose levels and a control group for a specified duration (e.g., 28 days,
90 days).

« In-life Monitoring: Regular observation of animals for clinical signs of toxicity, measurement
of body weight, food and water consumption.

 Clinical Pathology: Collection of blood and urine samples at specified intervals for
hematology and clinical chemistry analysis.

o Terminal Procedures: At the end of the study, animals are euthanized, and a thorough
necropsy is performed. Organs are weighed, and tissues are collected for histopathological
examination.

o Data Analysis and Reporting: Statistical analysis of the data to identify any dose-related
effects and to determine the NOAEL. A comprehensive report is generated detailing the
findings.

For developmental and reproductive toxicity (DART) studies, the drug is administered during
specific periods of gestation, and the effects on dams, fetuses, and offspring are evaluated.

Conclusion

The preclinical safety profile of T-1105 (Favipiravir) indicates low acute toxicity. The primary
concerns identified in repeat-dose toxicity studies are effects on the liver, hematopoietic
system, and testes. A significant finding from preclinical studies is the teratogenic and
embryotoxic potential of T-1105, which is a critical consideration for its clinical use. Genotoxicity
studies have shown mixed results, with positive findings in some in vitro assays but negative
results in in vivo assays. The in vitro cytotoxicity profile generally shows a high safety margin in
the cell lines tested. This comprehensive preclinical data package is essential for guiding the
safe and effective clinical development and use of T-1105. Further research and careful
consideration of the risk-benefit profile are warranted for its application in various viral
infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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